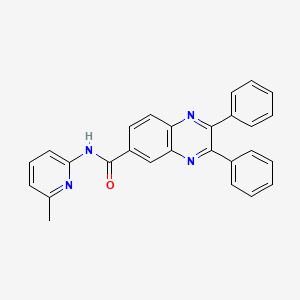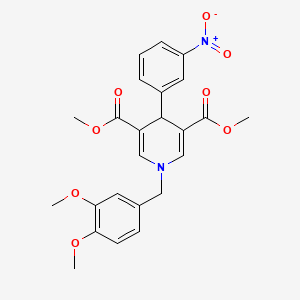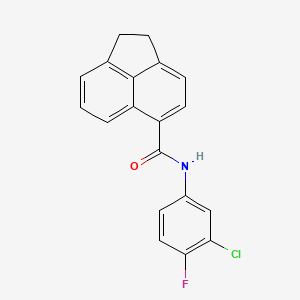
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide
描述
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. PD 153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 targets the EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 induces apoptosis and inhibits tumor growth.
Biochemical and physiological effects:
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the proliferation and migration of cancer cells by downregulating the expression of genes involved in cell cycle regulation and cell adhesion. In addition, N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
实验室实验的优点和局限性
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has several advantages as a research tool. It is a highly selective inhibitor of EGFR, which allows for the specific targeting of this receptor without affecting other signaling pathways. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has some limitations as a research tool. It has poor solubility in water, which can limit its use in certain experimental settings. In addition, it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035. One potential area of research is the development of new analogs of N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 that have improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of EGFR in various types of cancer, as well as the identification of biomarkers that can predict the response of tumors to EGFR inhibitors. Finally, there is a need for further research on the mechanisms of resistance to EGFR inhibitors, which can limit their efficacy in the clinic.
科学研究应用
N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and bladder cancer cells. N-(6-methyl-2-pyridinyl)-2,3-diphenyl-6-quinoxalinecarboxamide 153035 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c1-18-9-8-14-24(28-18)31-27(32)21-15-16-22-23(17-21)30-26(20-12-6-3-7-13-20)25(29-22)19-10-4-2-5-11-19/h2-17H,1H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLSJKARYBVUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-methyl-N~2~-[3-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B3530786.png)

![3-chloro-N-[({2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3530805.png)
![4-methoxy-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3530806.png)
![N-mesityl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3530815.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3530830.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B3530839.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B3530846.png)
![methyl [5-(2,4-diethoxybenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530849.png)
![5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one](/img/structure/B3530854.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)

![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3530887.png)